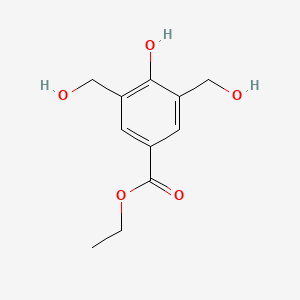

Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate

説明

Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate is a benzoate ester characterized by a central aromatic ring substituted with a hydroxyl group at the para position and hydroxymethyl groups at the meta positions (3 and 5). This compound serves as a versatile precursor in synthetic chemistry, particularly in the preparation of macrocyclic structures such as homoselenacalix[4]arenes. Its reactive hydroxymethyl groups enable further functionalization, making it valuable for constructing complex molecular architectures .

特性

分子式 |

C11H14O5 |

|---|---|

分子量 |

226.23 g/mol |

IUPAC名 |

ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate |

InChI |

InChI=1S/C11H14O5/c1-2-16-11(15)7-3-8(5-12)10(14)9(4-7)6-13/h3-4,12-14H,2,5-6H2,1H3 |

InChIキー |

VNELJSFVZFBIQD-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C(=C1)CO)O)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate typically involves the esterification of 4-hydroxy-3,5-bis(hydroxymethyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

化学反応の分析

Types of Reactions:

Oxidation: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate can undergo oxidation reactions, where the hydroxymethyl groups are converted to carboxylic acid groups.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: The major product is 4-hydroxy-3,5-dicarboxybenzoic acid.

Reduction: The major product is the corresponding alcohol derivative.

Substitution: The products vary depending on the nucleophile used in the reaction.

科学的研究の応用

Medicinal Chemistry

Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate has been investigated for its potential therapeutic applications. Notably, it has been utilized in the synthesis of glyco-tripod amphiphiles, which are compounds that can enhance drug delivery systems. These amphiphiles can encapsulate drugs and improve their solubility and bioavailability, making them promising candidates for targeted therapy .

Case Study: Antiviral Activity

Recent studies have also explored the antiviral properties of derivatives of this compound. For example, modifications of ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate have shown potential in inhibiting hepatitis B virus activity in vitro. The structure-function relationship of these derivatives is critical for developing effective antiviral agents .

Polymer Science

In polymer science, ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate serves as a stabilizer in various formulations. Its hydroxyl groups can participate in hydrogen bonding, enhancing the thermal stability and UV resistance of polymer materials.

Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate is also recognized as an industrial intermediate. It can be used in the synthesis of other chemical compounds, contributing to the production of various materials such as surfactants and emulsifiers.

Case Study: Synthesis of Glyco-Tripod Amphiphiles

The synthesis process involves using ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate as a starting material for creating complex amphiphilic structures. These structures have applications in drug delivery systems and nanotechnology .

作用機序

The mechanism of action of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.

類似化合物との比較

Neopentyl-4-hydroxy-3,5-bis[3-methyl-2-butenyl]benzoate

- Substituents : Prenyl (3-methyl-2-butenyl) groups.

- Application : Investigated as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor in Lonicera quinquelocularis.

- Key Difference : The hydrophobic prenyl groups enhance interaction with enzyme active sites, contrasting with the polar hydroxymethyl groups of the target compound. This structural variation likely contributes to its bioactivity in cholinesterase inhibition .

4-Hydroxy-3,5-bis((2-(4-nitrophenyl)hydrazinylidene)-methyl)benzoate

- Substituents : Nitro-phenyl hydrazine groups.

- Key Difference : The electron-withdrawing nitro groups may improve binding affinity to viral proteases but raise concerns about toxicity and PAINS (pan-assay interference compounds) alerts. In contrast, the hydroxymethyl groups in the target compound offer safer modification pathways .

4-Hydroxy-3,5-bis(isopropyl)benzoic Acid (CAS 13423-73-9)

DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR

- Substituents : tert-Butyl groups.

- Application : Cosmetic UV filter.

- Key Difference : The tert-butyl groups enhance photostability and lipophilicity, suitable for sunscreen formulations, whereas the hydroxymethyl groups prioritize chemical reactivity over stability .

Data Table: Comparative Analysis of Key Compounds

*Calculated molecular weight based on formula C₁₁H₁₄O₅.

Research Findings and Implications

- Synthetic Utility : Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate demonstrates superior reactivity in macrocycle synthesis, achieving an 87% yield for the bis(hydroxymethyl)-substituted cyclotetramer after reduction with LiBH₄ . This contrasts with analogues like the isopropyl-substituted benzoic acid, where steric bulk limits similar transformations.

- Biological Activity : While prenyl- and nitro-substituted analogues show promise in enzyme inhibition, the target compound’s polar hydroxymethyl groups may reduce bioavailability for biological targets but improve safety profiles.

- Material Science: In resin formulations, substituents like dimethylamino (e.g., Ethyl 4-(dimethylamino)benzoate) enhance polymerization efficiency, suggesting that hydroxymethyl groups could be tailored for similar applications with further modification .

生物活性

Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate, also known as EHB , is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

EHB is a derivative of hydroxybenzoic acid with two hydroxymethyl groups and an ethyl ester. Its chemical structure can be represented as follows:

This configuration contributes to its solubility and reactivity in biological systems.

Antioxidant Activity

EHB exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate that EHB has comparable activity to well-known antioxidants like ascorbic acid .

Anti-inflammatory Effects

EHB has been documented to possess anti-inflammatory properties. In vitro studies demonstrated that EHB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action suggests its potential use in treating inflammatory conditions.

Antimicrobial Activity

EHB shows promising antimicrobial activity against various pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MIC) are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results highlight EHB's potential as a natural preservative in food and cosmetic formulations .

The biological activities of EHB can be attributed to several mechanisms:

- Antioxidant Mechanism : EHB donates electrons to neutralize free radicals, thereby reducing oxidative damage.

- Inhibition of Enzymes : It inhibits enzymes involved in inflammation and microbial growth, such as cyclooxygenase (COX) and various hydrolases.

- Cell Cycle Regulation : EHB has been shown to induce cell cycle arrest in cancer cells, particularly in the S phase, suggesting its potential in cancer therapy .

Study on Cancer Cell Lines

A notable study evaluated the effects of EHB on human cancer cell lines (e.g., U937 and Jurkat). Results indicated that EHB treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that EHB could be a candidate for further development as an anticancer agent .

Clinical Implications

EHB's multifaceted biological activities suggest its potential applications in various fields:

- Pharmaceuticals : As an anti-inflammatory and antioxidant agent.

- Cosmetics : For its antimicrobial properties.

- Food Industry : As a natural preservative due to its ability to inhibit microbial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。